molecular formula C30H22N2O6 B11096336 ethyl 4-(5-{(E)-[1-(3-nitrophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate

ethyl 4-(5-{(E)-[1-(3-nitrophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B11096336
M. Wt: 506.5 g/mol
InChI Key: UWNLHBXOOUFOLP-HAVVHWLPSA-N
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Description

ETHYL 4-(5-{[1-(3-NITROPHENYL)-2-OXO-5-PHENYL-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]METHYL}-2-FURYL)BENZOATE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a pyrrole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(5-{[1-(3-NITROPHENYL)-2-OXO-5-PHENYL-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]METHYL}-2-FURYL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger compound, often using catalysts and specific reaction conditions.

    Cyclization Reactions: These reactions are used to form the pyrrole and furan rings, which are crucial components of the compound.

    Esterification: This step involves the formation of the ester group, which is a key feature of the compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(5-{[1-(3-NITROPHENYL)-2-OXO-5-PHENYL-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]METHYL}-2-FURYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

ETHYL 4-(5-{[1-(3-NITROPHENYL)-2-OXO-5-PHENYL-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]METHYL}-2-FURYL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(5-{[1-(3-NITROPHENYL)-2-OXO-5-PHENYL-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]METHYL}-2-FURYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

ETHYL 4-(5-{[1-(3-NITROPHENYL)-2-OXO-5-PHENYL-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]METHYL}-2-FURYL)BENZOATE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C30H22N2O6

Molecular Weight

506.5 g/mol

IUPAC Name

ethyl 4-[5-[(E)-[1-(3-nitrophenyl)-2-oxo-5-phenylpyrrol-3-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C30H22N2O6/c1-2-37-30(34)22-13-11-21(12-14-22)28-16-15-26(38-28)17-23-18-27(20-7-4-3-5-8-20)31(29(23)33)24-9-6-10-25(19-24)32(35)36/h3-19H,2H2,1H3/b23-17+

InChI Key

UWNLHBXOOUFOLP-HAVVHWLPSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C=C(N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C=C(N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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